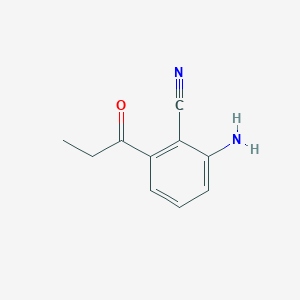

1-(3-Amino-2-cyanophenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-amino-6-propanoylbenzonitrile |

InChI |

InChI=1S/C10H10N2O/c1-2-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,12H2,1H3 |

InChI Key |

MCOJLXVKPWJFNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Aromatic Halide and Nucleophilic Substitution

One common approach involves starting from a suitably substituted aromatic halide such as 3-bromo-2-cyanobenzene derivatives. The amino group introduction is achieved by nucleophilic substitution or reduction of a nitro precursor. The propan-1-one side chain is introduced via acylation or alkylation reactions.

- Step 1: Preparation of 3-amino-2-cyanobenzene intermediate by reduction or substitution.

- Step 2: Introduction of the propan-1-one group through Friedel-Crafts acylation or via alkylation with propionyl chloride or equivalent reagents.

This method offers moderate yields and requires careful control of reaction conditions to avoid side reactions such as over-reduction or polymerization.

Hydrolysis and Amination of Epoxy Precursors

Patent literature describes the preparation of amino-functionalized propanediols and related compounds starting from epoxy chloropropane derivatives under acidic catalysis and hydrolysis. Although this method is for amino-glycerol derivatives, the stepwise hydrolysis and amination under controlled temperature and acid catalysis provide valuable insights into the preparation of amino-ketone compounds.

- Use of aqueous methane sulfonic acid (0.6–0.8% w/w)

- Temperature control between 58–105 °C during hydrolysis

- Neutralization with sodium carbonate and vacuum distillation for purification

This method emphasizes high purity and yield, which are critical for pharmaceutical intermediates.

Hydrogenation and Reduction of Nitrile Intermediates

Hydrogenation of nitrile precursors to amines is a common synthetic step. For example, 3-aminopropanesulfonic acid is prepared by hydrogenation of sulfoethyl cyanide intermediates using Raney nickel catalysts under hydrogen atmosphere. This approach can be adapted for the reduction of 2-cyano groups to corresponding amines in aromatic systems.

- Raney nickel catalyst (1–10% w/w)

- Reaction temperature ~60 °C, pressure ~2.0 MPa

- Use of ethanol as solvent and pH control between 9 and 10

The hydrogenation step is crucial to convert the cyano group to an amino group selectively without affecting other functional groups.

Phthalimide Protection and Hydrazinolysis for Amino Group Introduction

Another method involves the use of phthalimide salts to protect the amino group during alkylation, followed by hydrazinolysis to liberate the free amine. This method is efficient for preparing substituted propylamines and can be adapted for aromatic amines.

- Reaction of potassium phthalimide with chloro-substituted aromatic propyl derivatives

- Subsequent hydrazine hydrate treatment to remove phthalimide protection

- Recrystallization to obtain pure amine product

Yields reported are high (above 90%), with good purity confirmed by HPLC.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The hydrolysis of epoxy chloropropane under acidic catalysis offers a high-yield, high-purity industrially scalable route, though it is more indirect for the target compound.

- Hydrogenation of nitrile intermediates is a critical step for converting cyano groups to amino groups with excellent selectivity and purity.

- The phthalimide protection strategy combined with hydrazinolysis provides a robust method for introducing the amino group with high yields.

- Cyclocarbonylative Sonogashira coupling is less directly applicable to this compound but offers insights into carbonylation techniques.

- Overall, a synthetic strategy combining aromatic substitution, nitrile introduction, and selective hydrogenation is recommended for efficient preparation.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-cyanophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Amino-2-cyanophenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-cyanophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

1-(3-Amino-2-cyanophenyl)propan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains both an amino group and a cyano group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₂O, with a molar mass of approximately 174.2 g/mol. The presence of the amino group (NH₂) acts as an electron-donating moiety, while the cyano group (C≡N) serves as an electron-withdrawing group. This duality enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity. Research has shown that modifications to the amino and cyano groups can enhance the compound's efficacy against various bacterial strains. For example, certain derivatives have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vitro. Studies suggest that the compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. The mechanism appears to involve modulation of signaling pathways associated with inflammatory responses, making it a candidate for further research in inflammatory diseases.

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results. Derivatives have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Study on Antimicrobial Activity

In a study published in a peer-reviewed journal, several derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications enhanced antimicrobial potency significantly compared to the parent compound .

Study on Anti-inflammatory Mechanisms

A recent investigation evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered orally, resulting in reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : Interaction with receptors related to pain and inflammation could explain its therapeutic effects.

Comparative Analysis

A comparison table showing structural analogs and their respective activities highlights the uniqueness of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one | Chlorine substitution | Enhanced antimicrobial activity |

| 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one | Chlorine at different position | Varies in anti-inflammatory effects |

| 2-Amino-1-(3-chlorophenyl)propan-1-one | Chlorine substitution on different carbon | Different anticancer properties |

This table illustrates how slight modifications can lead to significant variations in biological activity, emphasizing the need for further exploration into structure-activity relationships.

Q & A

Q. What are the common synthetic routes for 1-(3-Amino-2-cyanophenyl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a base-catalyzed nucleophilic substitution or Friedel-Crafts acylation may introduce the ketone group, followed by nitrile and amino group functionalization. Solvent selection (e.g., ethanol or methanol), temperature control (reflux at 60–80°C), and stoichiometric ratios of precursors (e.g., 3-amino-2-cyanobenzaldehyde derivatives) are critical. Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like reaction time, catalyst loading (e.g., Lewis acids), and purification methods (e.g., column chromatography or recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), ketone carbonyl (δ ~200–220 ppm in 13C), and amino/cyano groups (δ 2.5–4.0 ppm for NH2; δ ~110–120 ppm for CN).

- IR : Detect C=O stretch (~1700 cm⁻¹), NH2 bending (~1600 cm⁻¹), and CN stretch (~2200 cm⁻¹).

- MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Cross-validation with high-resolution MS (HRMS) ensures accuracy .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Methodological Answer : The ketone group participates in nucleophilic additions (e.g., Grignard reactions), while the cyano group can undergo hydrolysis to carboxylic acids or amides. The amino group enables derivatization (e.g., Schiff base formation or diazotization). Steric and electronic effects from the aromatic ring may modulate reactivity—electron-withdrawing cyano groups reduce electrophilicity at the para position, directing substitutions meta .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and stereochemistry. For refinement, use SHELXL (for small molecules) or SHELXS (for structure solution) to model hydrogen bonding or π-π stacking interactions. If twinning or low-resolution data occurs, employ SHELXD/E for phase refinement. Pair with DFT calculations (e.g., Gaussian or ORCA) to validate electronic properties .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be systematically investigated?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or TLC.

- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the cyano group).

- Step 3 : Use 2D NMR (COSY, HSQC) to assign coupling patterns.

- Step 4 : Compare experimental IR/Raman spectra with DFT-computed vibrational modes to identify anomalies .

Q. What strategies improve synthetic yield when scaling up this compound for bulk preparation?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman probes to track intermediate formation.

- Purification : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for recrystallization to maximize crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.